Glycyl-L-seryl-L-valyl-L-glutamine
Description
Foundational Significance of Short Peptides in Biochemical and Regulatory Systems
Short peptides, or oligopeptides, are pivotal players in the intricate machinery of living organisms. nih.gov They are not merely metabolic intermediates but function as highly specific signaling molecules, hormones, and regulators of gene expression. russelllab.orgnih.gov Their biological effects are often mediated through short-chain fragments, and in many cases, the activity of these small peptides significantly surpasses that of their larger protein precursors. nih.gov
These molecules are integral to cellular communication, transmitting information between cells to regulate a multitude of physiological processes, including growth, immune responses, and metabolism. nih.gov For instance, certain peptides act as neurotransmitters, while others, like the tripeptide glutathione, play a crucial role in protecting cells from oxidative damage. wikipedia.org Short peptides can also function as enzymes or modulate their activity. nih.gov In the immune system, they are essential for defense mechanisms, acting as antigens to trigger an immune response. nih.gov The ability of some short peptides to penetrate cell membranes allows them to interact with intracellular targets, a feature that makes them promising candidates for therapeutic development. nih.gov
Emerging Research Directions for Tetrapeptides of Defined Sequence
Tetrapeptides, consisting of four amino acid residues, represent a particularly interesting class of short peptides. Research into tetrapeptides with defined sequences is a burgeoning field, driven by their potential as therapeutic agents and research tools. sigmaaldrich.commdpi.com Their small size offers advantages such as potentially higher tissue specificity and lower immunogenicity compared to larger proteins. nih.gov
Current research is exploring the use of tetrapeptides in various applications. For example, specific tetrapeptide sequences are being investigated as inhibitors of protein-protein interactions, which are central to many disease processes. webmd.com In cancer research, the tetrapeptide carfilzomib, an epoxyketone, has been successful as a proteasome inhibitor for treating multiple myeloma. sigmaaldrich.com Other studies have focused on tetrapeptides that can block the attachment of fibronectin to cells, a process involved in cell adhesion and migration. pharmacompass.com Furthermore, tetrapeptides are being designed as imaging probes for diagnostic purposes, such as targeting the enzyme granzyme B, a biomarker for immune checkpoint inhibitor therapy. nih.gov The rational design of peptides, often aided by computational analysis, is a promising strategy for discovering new drug candidates with high potency and selectivity. webmd.com
Contextualization of Glycyl-L-seryl-L-valyl-L-glutamine in the Broader Landscape of Peptide Science
While specific research on the biological activity of this compound (GSVQ) is not extensively documented in publicly available literature, its significance can be inferred by examining its constituent amino acids and the properties of related peptides. The sequence is composed of Glycine (B1666218), L-Serine, L-Valine, and L-Glutamine.
Component Amino Acid Properties:
Glycine (Gly): As the simplest amino acid, with a single hydrogen atom as its side chain, glycine provides significant conformational flexibility to a peptide chain. This flexibility allows it to fit into tight turns in protein structures. russelllab.org
L-Serine (Ser): A polar, uncharged amino acid, serine can readily form hydrogen bonds, contributing to the peptide's interaction with water and other molecules. wikipedia.org
L-Valine (Val): This is a hydrophobic amino acid, meaning it tends to be repelled by water. Its presence can influence how the peptide folds and interacts with other hydrophobic molecules or regions within a protein. wikipedia.org
L-Glutamine (Gln): A polar, uncharged amino acid, glutamine is the most abundant amino acid in the human body and plays key roles in the immune and digestive systems. clevelandclinic.org It is a crucial energy source for immune cells and helps maintain the integrity of the intestinal barrier. clevelandclinic.orgrsc.org Glutamine-containing dipeptides, such as Glycyl-L-glutamine, have been studied for their stability and potential use in clinical nutrition. caymanchem.comresearchgate.net
The combination of these amino acids in the GSVQ sequence results in a peptide with both flexible and structured regions, as well as polar and hydrophobic characteristics. This balance suggests it could participate in specific molecular interactions, though its precise function remains a subject for future investigation. The presence of glutamine at the C-terminus is noteworthy, as glutamine-containing peptides have been explored for their enhanced stability and bioavailability compared to free glutamine. rsc.org
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| Chemical Formula | C15H27N5O7 |
| Molecular Weight | 389.41 g/mol |
| Amino Acid Sequence | Gly-Ser-Val-Gln |
| Polarity | Contains both polar (Ser, Gln) and nonpolar (Val) residues |
| Charge at pH 7 | Neutral |
Structure
2D Structure
3D Structure
Properties
CAS No. |
574749-83-0 |
|---|---|
Molecular Formula |
C15H27N5O7 |
Molecular Weight |
389.40 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27N5O7/c1-7(2)12(20-13(24)9(6-21)18-11(23)5-16)14(25)19-8(15(26)27)3-4-10(17)22/h7-9,12,21H,3-6,16H2,1-2H3,(H2,17,22)(H,18,23)(H,19,25)(H,20,24)(H,26,27)/t8-,9-,12-/m0/s1 |
InChI Key |
RWSPIFUZAWLCNC-AUTRQRHGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Approaches for Glycyl L Seryl L Valyl L Glutamine
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry. peptide.com In this method, the peptide chain is assembled stepwise while one end is covalently attached to an insoluble polymeric support. peptide.combachem.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. bachem.comlifetein.com
Comparative Analysis of Fmoc and Boc Protection Schemes in Tetrapeptide Synthesis
The two most prevalent strategies in SPPS are based on the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) or the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the amino acids. lifetein.comamericanpeptidesociety.org
The Fmoc/tBu strategy is characterized by the use of the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. lifetein.com A key advantage of the Fmoc strategy is the mild conditions required for deprotection, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comuci.edu This orthogonality allows for the use of mild acid-labile protecting groups on the side chains, which remain intact during the repetitive Nα-deprotection steps. lifetein.comiris-biotech.de The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with a strong acid, commonly trifluoroacetic acid (TFA). iris-biotech.de This strategy is highly compatible with automated synthesis and is generally the preferred method for many applications. americanpeptidesociety.orgiris-biotech.de
The Boc/Bzl strategy employs the acid-labile Boc group for Nα-protection and benzyl (B1604629) (Bzl) based groups for side-chain protection. peptide.com The Boc group is removed by treatment with TFA in each cycle. peptide.com The final cleavage of the peptide from the resin and removal of the benzyl-based side-chain protecting groups requires a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com While the Boc strategy can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation, the harsh final cleavage conditions necessitate specialized equipment and can limit the scale of the synthesis. peptide.compeptide.com
For the synthesis of a relatively short and hydrophilic tetrapeptide like Glycyl-L-seryl-L-valyl-L-glutamine, the Fmoc strategy is generally favored due to its milder conditions and operational simplicity.
Table 1: Comparison of Fmoc and Boc Protection Schemes
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Nα-Deprotection | Base-labile (e.g., piperidine in DMF) lifetein.com | Acid-labile (e.g., TFA) peptide.com |
| Side-Chain Protection | Acid-labile (t-butyl based) | Acid-labile (benzyl based) |
| Final Cleavage | Strong acid (e.g., TFA) iris-biotech.de | Very strong acid (e.g., HF, TFMSA) peptide.com |
| Key Advantages | Mild deprotection conditions, automation-friendly. americanpeptidesociety.orgiris-biotech.de | Can be superior for hydrophobic, aggregation-prone sequences. peptide.com |
| Key Disadvantages | Potential for side reactions like diketopiperazine formation. | Harsh final cleavage conditions requiring special apparatus. peptide.com |
Selection and Optimization of Resin Supports and Cleavage Protocols
The choice of resin is critical for a successful SPPS. The resin acts as the solid support to which the C-terminal amino acid is anchored. peptide.com For the synthesis of a peptide acid like this compound, resins that yield a C-terminal carboxylic acid upon cleavage are required.
Commonly used resins for Fmoc-based synthesis of peptide acids include Wang resin and 2-chlorotrityl chloride (2-CTC) resin . uci.edu Wang resin is an alkoxybenzyl alcohol-type resin that is cleaved under strong acidic conditions, typically with a high concentration of TFA. uci.edu 2-CTC resin is a highly acid-labile resin that allows for the cleavage of the peptide under very mild acidic conditions, which can be advantageous for preserving acid-sensitive functionalities in the peptide. peptide.compeptide.com This mild cleavage also allows for the synthesis of protected peptide fragments that can be used in subsequent fragment condensation strategies. peptide.com
The cleavage cocktail used to release the peptide from the resin and remove side-chain protecting groups must be carefully chosen. A standard cleavage cocktail for the Fmoc/tBu strategy consists of TFA with scavengers such as water, phenol, and triisopropylsilane (B1312306) (TIS). luxembourg-bio.com These scavengers are crucial for quenching the reactive carbocations generated during the cleavage of the t-butyl-based side-chain protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine. For a peptide like this compound, a typical cleavage cocktail would be TFA/TIS/H₂O.
Strategies for Mitigating Aggregation Phenomena During Peptide Chain Elongation
Peptide chain aggregation during SPPS is a significant challenge that can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purifications. peptide.comsigmaaldrich.com Aggregation arises from intermolecular hydrogen bonding between growing peptide chains, particularly in sequences containing hydrophobic residues or those prone to forming secondary structures. peptide.comsigmaaldrich.com While the target tetrapeptide is relatively short, the presence of valine can contribute to aggregation.
Several strategies can be employed to disrupt aggregation:
Chaotropic Salts: Adding chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the reaction mixture can disrupt hydrogen bonding networks. sigmaaldrich.com
High-Temperature Synthesis: Performing coupling reactions at elevated temperatures can help to break up aggregated structures. peptide.com
Solvent Choice: Using more polar solvent systems, such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) to DMF, can improve solvation of the peptide-resin and reduce aggregation. peptide.com
Backbone Protection: The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group on the α-nitrogen of an amino acid, can effectively prevent hydrogen bonding. peptide.com
Pseudoprolines: Incorporating pseudoproline dipeptides, which are derivatives of serine or threonine, can disrupt secondary structure formation and improve synthetic efficiency. peptide.comsigmaaldrich.com The native peptide sequence is restored upon final acid cleavage. peptide.com
Coupling Reagent Selection and Reaction Efficiency for Specific Amino Acid Residues
The formation of the peptide bond between the free amine of the growing peptide chain and the carboxyl group of the incoming amino acid requires the activation of the carboxylic acid. This is achieved using coupling reagents. The choice of coupling reagent can significantly impact the reaction rate and the degree of racemization.
Common classes of coupling reagents include carbodiimides and phosphonium (B103445) or aminium (uronium) salts. sigmaaldrich.compeptide.com
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective but can cause side reactions, particularly the dehydration of the side chains of asparagine and glutamine to form nitriles. peptide.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can suppress racemization and improve coupling efficiency. peptide.com Ethyl(dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) often used in solution-phase synthesis and for conjugating peptides to proteins. bachem.com
Phosphonium and Aminium (Uronium) Salt Reagents are generally more efficient and lead to less racemization than carbodiimides. Popular examples include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are widely used due to their high efficiency and the water-solubility of their byproducts. peptide.combachem.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents, particularly for sterically hindered couplings, due to the formation of a highly reactive OAt ester. sigmaaldrich.combachem.com
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly efficient phosphonium salt reagent. sigmaaldrich.com
For the synthesis of this compound, coupling reagents like HBTU or HATU in the presence of a tertiary base such as N,N-diisopropylethylamine (DIEA) would be suitable choices to ensure efficient and low-racemization couplings. Special attention must be paid to the coupling of glutamine, as its side-chain amide can undergo dehydration. Using pre-activated esters or optimized coupling conditions can minimize this side reaction.
Solution-Phase Peptide Synthesis Techniques for Oligopeptides
Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, predates SPPS. bachem.comnih.gov In this approach, the peptide is synthesized in a homogenous solution, and the intermediates are isolated and purified after each step. acs.org While this method can be more time-consuming and labor-intensive than SPPS due to the need for purification at each stage, it offers several advantages, especially for the large-scale synthesis of short peptides. bachem.comacs.org
Key features of solution-phase synthesis include:
Direct Monitoring: The progress of the reaction can be directly monitored by techniques like HPLC. bachem.com
Stoichiometric Reagents: It often allows for the use of stoichiometric amounts of reagents, which can be more cost-effective for large-scale production. mdpi.com
Fragment Condensation: Protected peptide fragments can be synthesized and then coupled together, which is an efficient strategy for producing longer peptides. nih.gov
A challenge in solution-phase synthesis is the potential for poor solubility of the growing peptide chain. acs.org However, for a short, relatively hydrophilic tetrapeptide like this compound, this is less likely to be a major issue. Recent advancements, such as the Group-Assisted Purification (GAP) chemistry, aim to simplify the purification process in solution-phase synthesis by avoiding traditional chromatography. nih.gov
Chemoenzymatic and Hybrid Synthesis Approaches
Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.govinternationalscholarsjournals.com In this approach, enzymes, typically proteases like chymotrypsin (B1334515) or engineered ligases, are used to form the peptide bond. nih.govinternationalscholarsjournals.com
Key benefits of CEPS include:
Stereospecificity: Enzymes catalyze the formation of peptide bonds without racemization. internationalscholarsjournals.com
Mild Conditions: Reactions are typically carried out in aqueous environments at or near neutral pH. bachem.com
Minimal Side-Chain Protection: The high specificity of enzymes often obviates the need for extensive side-chain protection. bachem.cominternationalscholarsjournals.com
A common strategy in CEPS is the ligation of peptide fragments that have been previously synthesized by SPPS. bachem.com For example, a C-terminal thioester fragment can be enzymatically ligated to an N-terminal amine fragment. bachem.com This hybrid approach is particularly powerful for the synthesis of long peptides and proteins. bachem.comrsc.org While the synthesis of a short tetrapeptide like this compound might not necessitate a hybrid approach, the principles of chemoenzymatic synthesis offer a green and highly specific alternative to purely chemical methods.
Investigation of Peptide Bond Formation Mechanisms
The synthesis of the tetrapeptide this compound hinges on the sequential formation of three distinct peptide bonds: between Glycine (B1666218) and L-serine, L-serine and L-valine, and L-valine and L-glutamine. The mechanism of this formation is a cornerstone of peptide chemistry, involving the activation of a carboxylic acid group on one amino acid to make it susceptible to nucleophilic attack by the amino group of the subsequent amino acid. youtube.combachem.com This process, while conceptually straightforward, requires careful control to ensure high yield, prevent unwanted side reactions, and maintain the chiral integrity of the constituent amino acids. bachem.comnih.gov
Activation Mechanisms and Coupling Reagents
The activation and coupling cycle is the fundamental repetitive process in building the peptide chain. peptide.com The mechanisms can be broadly categorized based on the class of coupling reagent used.
Carbodiimide-Based Reagents: This class, including N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), was foundational in peptide synthesis. iris-biotech.deamericanpeptidesociety.org The mechanism involves the reaction of the C-terminal protected amino acid's free carboxyl group with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. americanpeptidesociety.org A significant drawback is the potential for racemization and the formation of a stable N-acylurea byproduct, which is difficult to remove and terminates the chain. bachem.com To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost universally used. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, thereby improving coupling efficiency. bachem.comamericanpeptidesociety.org
Onium Salt-Based Reagents: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) have become the preferred choice in modern SPPS due to their high reactivity, faster reaction times, and lower incidence of side reactions compared to carbodiimides alone. bachem.comiris-biotech.de These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an activated species, typically an HOBt or HOAt active ester in situ. bachem.compeptide.com For example, HATU is the HOAt analogue of HBTU and is particularly effective for coupling sterically hindered amino acids and reducing racemization. bachem.comiris-biotech.de
Challenges in the Synthesis of this compound
The specific amino acid sequence of Gly-Ser-Val-Gln presents unique challenges that must be addressed through the careful selection of synthetic strategies.
Side-Chain Protection: The reactive side-chain functional groups of serine (a hydroxyl group) and glutamine (an amide group) must be protected during synthesis to prevent undesirable side reactions. nih.govcreative-peptides.com For serine, a common protecting group in Fmoc/tBu-based synthesis is the tert-butyl (tBu) ether, which is stable during chain elongation but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step. peptide.comiris-biotech.de The glutamine side-chain amide is typically protected with a trityl (Trt) group to prevent dehydration to a nitrile, a significant side reaction that can be promoted by coupling reagents like DCC. peptide.com
Racemization: Any amino acid being activated for coupling is at risk of racemization (loss of its stereochemical purity), which can lead to the formation of diastereomeric peptide impurities. peptide.com This risk is particularly pronounced for activated esters with long half-lives. The use of additives like HOBt and HOAt, or advanced onium salt reagents like HATU, significantly suppresses racemization by accelerating the desired coupling reaction. bachem.compeptide.compeptide.com
Coupling of Glutamine: The final coupling step involves attaching L-valine to L-glutamine. The glutamine residue is prone to side reactions. As mentioned, its side-chain amide can undergo dehydration. Furthermore, under certain conditions, the side-chain amide can cyclize to form pyroglutamate, particularly if the N-terminal amine is deprotected while the peptide is still attached to the resin. This requires optimized coupling and deprotection protocols. peptide.com
Below are data tables summarizing key reagents and considerations for the synthesis of this compound.
Table 1: Common Coupling Reagents for Peptide Bond Formation
| Reagent Class | Example Reagent | Activating Mechanism | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Effective and inexpensive; often requires additives (e.g., HOBt) to suppress racemization and N-acylurea formation. iris-biotech.deamericanpeptidesociety.orgpeptide.com |
| Phosphonium Salts | PyBOP | Forms an active ester via an acylphosphonium intermediate | High coupling efficiency; less allergenic than some carbodiimides. iris-biotech.depeptide.com |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Forms an active ester in situ (e.g., HOBt or HOAt ester) | Very rapid and efficient coupling; low racemization, especially with HATU. bachem.comiris-biotech.depeptide.com COMU is considered a safer alternative to HATU. bachem.com |
Table 2: Side-Chain Protecting Groups for Serine and Glutamine in Fmoc/tBu Synthesis
| Amino Acid | Functional Group | Protecting Group | Abbreviation | Deprotection Condition |
|---|---|---|---|---|
| L-Serine | Hydroxyl (-OH) | tert-Butyl | Ser(tBu) | Strong acid (e.g., Trifluoroacetic Acid - TFA). peptide.comiris-biotech.decreative-peptides.com |
| L-Glutamine | Amide (-CONH₂) | Trityl | Gln(Trt) | Strong acid (e.g., Trifluoroacetic Acid - TFA). |
Table 3: Potential Side Reactions and Mitigation Strategies
| Reaction | Affected Residue(s) | Description | Prevention Method |
|---|---|---|---|
| Racemization | Ser, Val, Gln (during activation) | Loss of stereochemical integrity at the α-carbon, leading to diastereomeric impurities. | Use of additives like HOBt or HOAt; use of onium salt reagents (e.g., HATU); controlled temperature. bachem.comiris-biotech.de |
| Nitrile Formation | Glutamine | Dehydration of the side-chain amide to form a nitrile group, especially with carbodiimide reagents. | Use of a side-chain protecting group (e.g., Trt); use of coupling additives. peptide.com |
| N-Acylurea Formation | Any activated residue | Intramolecular rearrangement of the O-acylisourea intermediate when using carbodiimides, leading to chain termination. | Use of coupling additives like HOBt or HOAt to trap the intermediate as an active ester. bachem.com |
| Pyroglutamate Formation | N-terminal Glutamine | Cyclization of the N-terminal glutamine to form a pyroglutamyl residue, resulting in a modified, truncated peptide. | Ensure complete coupling of the preceding amino acid; use appropriate protecting groups. peptide.com |
Advanced Structural Characterization and Conformational Dynamics of Glycyl L Seryl L Valyl L Glutamine
Spectroscopic Analysis for Sequence and Structural Elucidation
Spectroscopic techniques are paramount in determining the primary sequence and elucidating the three-dimensional structure of peptides.
Mass Spectrometry for De Novo Sequencing and Fragmentation Pattern Interpretation
Tandem mass spectrometry (MS/MS) is a powerful tool for de novo sequencing of peptides. In a typical collision-induced dissociation (CID) experiment, the protonated peptide is fragmented along its backbone, primarily at the peptide bonds, yielding a series of b- and y-ions. osu.eduuab.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence.
For Glycyl-L-seryl-L-valyl-L-glutamine, the fragmentation pattern is expected to be influenced by the constituent amino acids. The presence of serine may lead to the neutral loss of water (H₂O) from b and y ions, while glutamine can result in the neutral loss of ammonia (NH₃). wikipedia.orgresearchgate.net The fragmentation of protonated peptides containing glutamine has been studied, and it's known that they can undergo characteristic fragmentation pathways. researchgate.net
A predicted fragmentation table for the singly protonated molecule [M+H]⁺ is presented below. This table is based on the theoretical masses of the expected b and y ions.
| Ion Type | Sequence | Theoretical m/z |
| b₁ | Gly | 58.04 |
| b₂ | Gly-Ser | 145.07 |
| b₃ | Gly-Ser-Val | 244.14 |
| b₄ | Gly-Ser-Val-Gln | 372.20 |
| y₁ | Gln | 147.08 |
| y₂ | Val-Gln | 246.15 |
| y₃ | Ser-Val-Gln | 333.18 |
| y₄ | Gly-Ser-Val-Gln | 372.20 |
This is an interactive data table. You can sort and filter the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
NMR spectroscopy provides detailed insights into the solution-state structure and dynamics of peptides. ias.ac.inresearchgate.net The chemical shifts of protons (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are sensitive to the local electronic environment and, by extension, the peptide's conformation. illinois.edu
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the amide protons, alpha-protons, and side-chain protons of each residue. The glycine (B1666218) alpha-protons would likely appear as a triplet, a characteristic feature. uzh.ch The dispersion of amide proton chemical shifts can provide initial clues about the presence of stable secondary structures; a wider dispersion often suggests a more ordered conformation. researchgate.net
Key NMR parameters for conformational analysis include:
³J(HN, Hα) coupling constants: These are related to the phi (φ) dihedral angle of the peptide backbone via the Karplus equation. Values around 8-9 Hz are indicative of an extended β-strand conformation, while values around 4-6 Hz suggest a helical or turn-like structure.
Nuclear Overhauser Effects (NOEs): These through-space correlations between protons that are close in space (typically < 5 Å) provide crucial distance constraints for structure calculation.
Temperature coefficients of amide protons: Amide protons involved in intramolecular hydrogen bonds tend to have smaller changes in chemical shift with temperature compared to those exposed to the solvent.
Given the short and flexible nature of this tetrapeptide, it is likely to exist as an ensemble of rapidly interconverting conformers in solution.
X-ray Crystallography and Cryo-Electron Microscopy for Solid-State and Higher-Order Structures (if applicable)
X-ray crystallography can provide atomic-resolution structures of molecules in their solid, crystalline state. To date, no crystal structure for this compound has been deposited in the public databases. However, the crystal structures of other linear tetrapeptides have been determined, often revealing extended β-strand-like conformations that are stabilized by intermolecular hydrogen bonds within the crystal lattice. nih.gov For a peptide of this size, it is unlikely to form the higher-order structures that are typically amenable to cryo-electron microscopy.
Computational Approaches to Conformational Landscape
Computational methods are invaluable for exploring the conformational dynamics and energetics of peptides, especially when experimental data is limited.
Molecular Dynamics Simulations for Conformational Sampling and Flexibility
Molecular dynamics (MD) simulations can model the movement of atoms in a peptide over time, providing a detailed picture of its conformational landscape. mdpi.comnih.gov For a polar, uncharged peptide like this compound, MD simulations in explicit solvent would be expected to reveal a high degree of flexibility. The simulations could identify the most populated conformational states and the transitions between them. The presence of the bulky valine side chain might impose some steric constraints, while the polar serine and glutamine side chains would likely engage in hydrogen bonding with water molecules.
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical (QM) calculations can provide highly accurate information about the electronic structure and energetics of a peptide. nih.govacs.orgplos.orgnih.gov These methods can be used to:
Calculate the relative energies of different conformations to identify the most stable structures.
Investigate the nature of intramolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize particular conformations. aps.org
Predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data. nih.gov
For this compound, QM calculations could be employed to study the interactions between the side chains and the peptide backbone, providing a fundamental understanding of the forces that govern its conformational preferences.
Enzymatic Processing and Metabolic Fate of Glycyl L Seryl L Valyl L Glutamine
Metabolism of Constituent Amino Acids within Broader Biological Contexts
Once Glycyl-L-seryl-L-valyl-L-glutamine is broken down into its constituent amino acids—glycine (B1666218), serine, valine, and glutamine—these individual amino acids enter the body's general amino acid pool and are utilized in a vast array of metabolic pathways.
Glycine is a non-essential amino acid with a simple structure, yet it plays a central role in numerous metabolic processes. metabolon.com
Glycine Synthesis: The primary route for glycine biosynthesis is from the amino acid serine. metabolon.comnih.gov This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which transfers a one-carbon unit from serine to tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate. nih.govresearchgate.net
Glycine Degradation: Glycine is catabolized through three main pathways:
The Glycine Cleavage System (GCS): This is the major pathway for glycine degradation in animals and is located in the mitochondria. nih.govcreative-proteomics.com It is a multi-enzyme complex that breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to THF. nih.govcreative-proteomics.com This system can also run in reverse to synthesize glycine. nih.gov
Conversion to Serine: The SHMT-catalyzed reaction is reversible, allowing for the conversion of glycine back to serine, which can then be metabolized further. metabolon.comnih.gov The resulting serine can be converted to pyruvate by serine dehydratase. nih.gov
Conversion to Glyoxylate: Glycine can be converted to glyoxylate by the enzyme D-amino acid oxidase. metabolon.comnih.gov Glyoxylate is then oxidized to oxalate. nih.gov
Other Metabolic Roles: Glycine serves as a precursor for the synthesis of many important biomolecules, including:
Porphyrins (e.g., heme): Glycine is a key building block in the synthesis of the porphyrin ring structure. researchgate.net
Purines: The entire glycine molecule is incorporated into the purine ring structure during the synthesis of adenine and guanine.
Glutathione: Glycine is one of the three amino acids that make up the antioxidant tripeptide glutathione. metabolon.comresearchgate.net
Creatine: Glycine is involved in the synthesis of creatine, an important molecule for energy storage in muscle. metabolon.comresearchgate.net
Collagen: Glycine is the most abundant amino acid in collagen, where its small size is crucial for the protein's triple helix structure. researchgate.net
Serine is a non-essential amino acid that is central to the metabolism of several other amino acids and is a precursor for a wide range of biomolecules. nih.gov
Serine Synthesis: The main pathway for de novo serine synthesis originates from the glycolytic intermediate 3-phosphoglycerate. researchgate.netresearchgate.net This involves a three-step enzymatic process:
Oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH). researchgate.net
Transamination of 3-phosphohydroxypyruvate to 3-phosphoserine, catalyzed by phosphoserine aminotransferase (PSAT). researchgate.net
Hydrolysis of 3-phosphoserine to serine, catalyzed by phosphoserine phosphatase (PSPH). researchgate.net Serine can also be synthesized from glycine via the reversible action of serine hydroxymethyltransferase. nih.govresearchgate.net
Serine Degradation: Serine is a glucogenic amino acid, meaning its carbon skeleton can be used for glucose synthesis. nih.gov There are two primary pathways for serine degradation:
Direct conversion to pyruvate: The enzyme serine dehydratase directly converts serine to pyruvate and ammonia. nih.gov
Conversion to 2-phosphoglycerate: This pathway involves the conversion of serine to hydroxypyruvate, then to D-glycerate, and finally to the glycolytic/gluconeogenic intermediate 2-phosphoglycerate. nih.gov
Other Metabolic Roles: Serine is a precursor for the synthesis of:
Glycine and Cysteine: Serine is the direct precursor for glycine synthesis and provides the carbon backbone for cysteine synthesis through the transsulfuration pathway. nih.govresearchgate.netnih.gov
Phospholipids: Serine is a component of the phospholipids phosphatidylserine and phosphatidylethanolamine. researchgate.netresearchgate.net
Sphingolipids: The synthesis of all sphingolipids begins with the condensation of serine with palmitoyl-CoA. nih.gov
One-Carbon Units: Through its conversion to glycine, serine is a major source of one-carbon units for the folate cycle, which are essential for the synthesis of nucleotides (purines and thymidine) and for methylation reactions. nih.gov
| Amino Acid | Key Synthesis Precursor(s) | Major Degradation Product(s) | Important Metabolic Roles |
|---|---|---|---|
| Glycine | Serine, Threonine, Choline | CO₂, NH₃, Serine, Glyoxylate | Precursor for purines, porphyrins, glutathione, creatine, collagen |
| Serine | 3-Phosphoglycerate, Glycine | Pyruvate, 2-Phosphoglycerate | Precursor for glycine, cysteine, phospholipids, sphingolipids; source of one-carbon units |
Valine Catabolism and Anaplerotic Pathways
The catabolism of valine, an essential branched-chain amino acid (BCAA), is a multi-step process that primarily occurs in the mitochondria of extra-hepatic tissues, particularly skeletal muscle. nyu.edu This pathway is significant not only for energy production but also for its anaplerotic role, which involves replenishing intermediates of the tricarboxylic acid (TCA) cycle. nyu.edu The degradation of valine ultimately yields succinyl-CoA, a key TCA cycle intermediate. nyu.eduwikipedia.orgnih.gov
The initial step in valine degradation is a transamination reaction catalyzed by a branched-chain aminotransferase (BCAT). nih.govresearchgate.net This enzyme transfers the amino group from valine to α-ketoglutarate, resulting in the formation of glutamate and the corresponding branched-chain α-keto acid (BCKA), α-ketoisovalerate. wikipedia.orgcreative-proteomics.com
Following transamination, α-ketoisovalerate undergoes irreversible oxidative decarboxylation. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex, a multi-enzyme complex that yields isobutyryl-CoA. nih.govresearchgate.net The BCKD complex plays a crucial regulatory role in the catabolism of all three BCAAs. youtube.com
The subsequent steps are unique to valine catabolism and involve a series of enzymatic reactions. Isobutyryl-CoA is converted to methacrylyl-CoA, which is then hydrated to form 3-hydroxyisobutyryl-CoA. researchgate.net A key enzyme in this pathway, 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), removes the CoA group to form 3-hydroxyisobutyric acid. researchgate.netbiorxiv.org This intermediate is subsequently oxidized to methylmalonic semialdehyde, which is then converted to propionyl-CoA. researchgate.net
Finally, propionyl-CoA enters a pathway common to the catabolism of other amino acids and odd-chain fatty acids. researchgate.net It is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA. creative-proteomics.com The entry of succinyl-CoA into the TCA cycle serves an anaplerotic function, replenishing the pool of cycle intermediates and supporting cellular bioenergetics. nyu.edunih.gov This is particularly important in tissues like muscle for energy generation. nih.gov The complete catabolism of valine can contribute to both glucose synthesis (glucogenic) and energy production. nyu.eduyoutube.com
Below is an interactive data table summarizing the key enzymes involved in valine catabolism.
| Enzyme | Abbreviation | Reaction Catalyzed |
| Branched-chain aminotransferase | BCAT | Transamination of valine to α-ketoisovalerate. nih.govresearchgate.net |
| Branched-chain α-keto acid dehydrogenase complex | BCKD | Oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA. nih.govresearchgate.net |
| 3-hydroxyisobutyryl-CoA hydrolase | HIBCH | Hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid. researchgate.netbiorxiv.org |
| Propionyl-CoA carboxylase | - | Carboxylation of propionyl-CoA to methylmalonyl-CoA. |
| Methylmalonyl-CoA mutase | MUT | Isomerization of methylmalonyl-CoA to succinyl-CoA. researchgate.net |
Glutamine Metabolism: Canonical and Alternative Pathways
Glutamine is the most abundant free amino acid in the human body and plays a central role in a variety of metabolic processes, including nitrogen transport, energy production, and the synthesis of nucleotides and other amino acids. bosterbio.comannualreviews.org Its catabolism is crucial for rapidly proliferating cells. bosterbio.com The conversion of glutamine to the TCA cycle intermediate α-ketoglutarate occurs through distinct pathways. cellsignal.com
Canonical Pathway (Glutaminase I Pathway)
The most well-characterized pathway for glutamine catabolism is initiated by the mitochondrial enzyme glutaminase (GLS). bosterbio.comwikipedia.orgnih.gov Glutaminase catalyzes the hydrolytic deamidation of glutamine to produce glutamate and ammonia. wikipedia.orgbiorxiv.org There are two main isozymes of glutaminase in mammals, the kidney-type (GLS1) and the liver-type (GLS2). bosterbio.comwikipedia.org
Once formed, glutamate can be converted to α-ketoglutarate through two primary mechanisms:
Oxidative Deamination: Catalyzed by glutamate dehydrogenase (GDH), this reaction removes the amino group from glutamate, generating α-ketoglutarate and ammonia while reducing NAD+ or NADP+. bosterbio.comcellsignal.com
Transamination: Various transaminases can transfer the amino group from glutamate to an α-keto acid, producing α-ketoglutarate and a new amino acid. bosterbio.comcellsignal.com
The α-ketoglutarate produced can then enter the TCA cycle to support ATP production and biosynthetic processes, a process known as anaplerosis. cellsignal.com
Alternative Pathway: Glutamine Transaminase—ω-Amidase (GTωA) Pathway
An alternative route for glutamine metabolism, previously known as the glutaminase II pathway, is the Glutamine Transaminase—ω-Amidase (GTωA) pathway. nih.govfrontiersin.orgnih.gov This pathway involves two key enzymatic steps:
Transamination: Glutamine is first transaminated by a glutamine transaminase, such as glutamine transaminase K (GTK) or glutamine transaminase L (GTL). nih.govresearchgate.net This reaction transfers the α-amino group of glutamine to an α-keto acid acceptor, producing a new amino acid and α-ketoglutaramate (KGM), the α-keto acid analog of glutamine. researchgate.netmsu.ru
Hydrolysis: The amide group of KGM is then hydrolyzed by the enzyme ω-amidase (also known as Nit2) to yield α-ketoglutarate and ammonia. frontiersin.orgmsu.ruwikipedia.org
The transamination of glutamine is reversible, but the pathway is effectively driven in the direction of α-ketoglutarate formation due to the rapid cyclization of KGM and the action of ω-amidase. researchgate.netmsu.ru A key advantage of the GTωA pathway is its ability to produce α-ketoglutarate without a net change in redox status, which can be beneficial under hypoxic conditions. nih.gov This pathway also plays a role in salvaging α-keto acids and is essential for closing the methionine salvage pathway. nih.govfrontiersin.org
Glutamine Synthetase
While glutaminase and the GTωA pathway catabolize glutamine, glutamine synthetase (GS) catalyzes its synthesis. acs.orgnih.gov This ubiquitous enzyme facilitates the ATP-dependent condensation of glutamate and ammonia to form glutamine. acs.orgnih.govcabidigitallibrary.org GS is a central enzyme in nitrogen metabolism, playing a critical role in ammonia assimilation and detoxification, particularly in the brain and liver. acs.orgwikipedia.org Its activity is tightly regulated through various mechanisms, including feedback inhibition by several downstream metabolites of glutamine, ensuring that the cellular needs for glutamine and other nitrogen-containing compounds are met without excessive production. acs.orgwikipedia.orgstudy.com
The following interactive table compares the key features of the canonical and GTωA pathways of glutamine metabolism.
| Feature | Canonical Pathway (Glutaminase I) | Alternative Pathway (GTωA) |
| Initial Enzyme | Glutaminase (GLS1 or GLS2) bosterbio.comwikipedia.org | Glutamine Transaminase (GTK or GTL) nih.govresearchgate.net |
| Initial Reaction | Hydrolysis of glutamine to glutamate and ammonia. wikipedia.org | Transamination of glutamine to α-ketoglutaramate (KGM). researchgate.net |
| Intermediate | Glutamate bosterbio.com | α-Ketoglutaramate (KGM) nih.gov |
| Final Enzyme(s) | Glutamate Dehydrogenase (GDH) or other transaminases. cellsignal.com | ω-Amidase frontiersin.org |
| Redox Dependence | Can be redox-dependent (GDH reaction involves NAD+/NADP+). cellsignal.com | No net change in redox status. nih.gov |
| Primary Function | Major pathway for anaplerosis and energy production from glutamine. cellsignal.com | Anaplerosis (especially in hypoxia), methionine salvage, α-keto acid salvage. nih.govnih.gov |
Recirculation and Incorporation of Derived Amino Acids into Cellular Pools
Following the enzymatic processing of the tetrapeptide this compound, the constituent amino acids—glycine, serine, valine, and glutamine—are released. These liberated amino acids enter the cellular free amino acid pool, a dynamic reservoir of amino acids within the cytoplasm. ditki.comreddit.com This pool is the central hub for amino acid metabolism, supplying the building blocks for various biosynthetic processes and receiving inputs from several sources. ditki.comnyu.edu
The cellular amino acid pool is maintained by a balance between three main processes:
Uptake from the extracellular environment: Amino acids are transported into the cell from the bloodstream. ditki.com
De novo synthesis: Non-essential amino acids can be synthesized within the cell.
Protein degradation (turnover): The continuous breakdown of intracellular proteins releases amino acids back into the pool. nyu.eduyoutube.com
Protein turnover is a fundamental cellular process involving the concurrent synthesis and degradation of proteins. youtube.comlumenlearning.com This constant recycling allows cells to remove damaged or unnecessary proteins and to adapt their protein content in response to changing environmental or physiological conditions. youtube.com The amino acids derived from the breakdown of proteins, including this compound, are reutilized for the synthesis of new proteins. oup.comnih.gov This process of amino acid recycling is highly efficient and crucial for maintaining protein homeostasis. oup.com
The amino acids from the tetrapeptide, once part of the cellular pool, can have several fates:
Protein Synthesis: They can be activated and attached to their corresponding transfer RNA (tRNA) molecules and subsequently incorporated into new polypeptide chains during translation. nih.gov
Biosynthesis of other molecules: They can serve as precursors for the synthesis of other important nitrogen-containing compounds, such as nucleotides, neurotransmitters, and hormones. ditki.comnyu.edu
Energy Metabolism: Their carbon skeletons can be catabolized, as described for valine and glutamine, to enter central metabolic pathways like the TCA cycle for energy production or gluconeogenesis. nyu.edu
The recirculation of amino acids derived from protein and peptide degradation is a vital aspect of cellular economy. It ensures a constant supply of substrates for protein synthesis, allowing cells to maintain function and adapt to metabolic demands without complete reliance on external amino acid sources. oup.comnih.govresearchgate.net
This interactive data table summarizes the primary sources and fates of amino acids within the cellular pool.
| Process | Description |
| Sources of Cellular Amino Acids | |
| Protein Degradation | Breakdown of intracellular proteins (turnover) releases free amino acids. nyu.edulumenlearning.com |
| Extracellular Uptake | Transport of amino acids from the blood into the cell. ditki.com |
| De Novo Synthesis | Intracellular synthesis of non-essential amino acids. |
| Fates of Cellular Amino Acids | |
| Protein Synthesis | Incorporation into new proteins. nyu.eduyoutube.com |
| Biosynthesis | Used as precursors for nucleotides, neurotransmitters, etc. ditki.com |
| Catabolism | Carbon skeletons are oxidized for energy or used for gluconeogenesis. nyu.edu |
Molecular Interactions and Functional Hypotheses for Glycyl L Seryl L Valyl L Glutamine
Investigation of Intermolecular Interactions with Biological Macromolecules
The interaction of Glycyl-L-seryl-L-valyl-L-glutamine with biological macromolecules such as proteins and nucleic acids is predicated on a combination of forces and structural accommodations. The nature of these interactions can be computationally modeled to predict binding affinities and modes.
Computational Docking and Molecular Dynamics for Ligand-Target Binding Prediction
Computational methods like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a peptide might bind to a target macromolecule. Molecular docking can be used to forecast the preferred orientation of the tetrapeptide when bound to a larger molecule, providing insights into the binding affinity. researchgate.netnih.govelsevierpure.comresearchgate.net For a tetrapeptide like this compound, a virtual screening approach could systematically evaluate its interactions with a vast number of potential protein targets. researchgate.netmdpi.com
Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the peptide and its target over time. plos.orgethz.chacs.orgescholarship.orgmpg.de These simulations can reveal conformational changes in both the peptide and the macromolecule upon binding, offering a more detailed picture of the interaction. plos.orgethz.chacs.orgescholarship.orgmpg.de For short peptides, MD simulations can help in understanding their conformational preferences, which is a key aspect of their biological activity. plos.orgescholarship.org
The following table summarizes the key computational approaches used in predicting ligand-target binding:
| Computational Method | Application | Predicted Outcome |
| Molecular Docking | Predicts the preferred binding orientation of the peptide to a target. | Binding affinity and mode of interaction. |
| Molecular Dynamics | Simulates the movement of atoms in the peptide-target complex over time. | Conformational changes, stability of the complex, and dynamic behavior. |
| Virtual Screening | Systematically tests the binding of the peptide against a library of potential targets. | Identification of potential biological targets. |
| Machine Learning | Accelerates the screening process by predicting binding performance. | Rapid identification of promising peptide-target interactions. |
Analysis of Hydrogen Bonding Networks and Electrostatic Complementarity at Binding Interfaces
The side chains of the amino acids in this compound offer multiple opportunities for forming hydrogen bonds. The hydroxyl group of serine and the amide group of glutamine are particularly adept at forming such bonds, which are crucial for the stability of peptide-protein complexes. stackexchange.comnih.govresearchgate.net The peptide backbone itself also contains amide and carbonyl groups that can participate in hydrogen bonding. msu.eduraineslab.com
Electrostatic complementarity is another key factor in the binding of the tetrapeptide to its targets. The distribution of partial charges on the peptide's surface will influence its interaction with the electrostatic field of a binding partner. nih.govnih.gov While this compound is neutral at physiological pH, localized polar regions can still engage in significant electrostatic interactions. chegg.com The precise geometry of the binding interface dictates the strength and specificity of these interactions.
Hydrophobic Interactions and Conformational Adaptation During Binding
The process of binding is often accompanied by conformational changes in both the peptide and its receptor. nih.govnih.govacs.orgportlandpress.com This "induced fit" allows for an optimal alignment of interacting groups, maximizing the binding energy. portlandpress.com The flexibility of the peptide backbone, particularly at the glycine (B1666218) residue, can facilitate this conformational adaptation. The binding of a peptide can induce significant structural rearrangements in the target protein, which is a critical aspect of its biological function. nih.govacs.org
Theoretical Postulation of Roles in Peptide-Mediated Cellular Processes
The presence of glutamine in the tetrapeptide sequence suggests a range of potential biological activities. Glutamine is a versatile amino acid involved in numerous metabolic and cellular processes, including immune function and intestinal health. amcoproteins.commdpi.comresearchgate.netnih.gov Peptides containing glutamine have been shown to possess biological activities, such as enhancing the intestinal barrier and modulating immune responses. mdpi.comnih.gov
Theoretically, this compound could act as a signaling molecule or a substrate for enzymes. Its potential roles could include:
Immunomodulation : Given glutamine's role in immune cell function, this tetrapeptide could potentially influence immune responses. researchgate.net
Intestinal Barrier Protection : Glutamine-containing peptides have been noted for their ability to protect the intestinal lining. mdpi.com
Metabolic Regulation : As a source of glutamine, the peptide could play a role in cellular metabolism. nih.gov
Considerations for Peptide-Modulator Design Based on Sequence Motifs
The sequence Gly-Ser-Val-Gln can be considered a motif that could be used as a starting point for the design of more potent and specific peptide modulators. nih.govnih.gov By systematically modifying the amino acids in the sequence, it may be possible to enhance its binding affinity for a particular target or to alter its biological activity. plos.orgcbirt.net
Structure-guided design approaches can be employed to rationally design new peptides based on the initial tetrapeptide sequence. nih.gov Computational tools, including generative models, can explore a vast sequence space to identify novel peptides with desired properties. plos.orgcbirt.netferglab.com The design process would involve optimizing factors such as binding affinity, specificity, and stability.
The following table outlines key strategies in peptide-modulator design:
| Design Strategy | Description |
| Structure-Guided Design | Utilizes the known structure of a target to design peptides with complementary shapes and chemical properties. nih.gov |
| Sequence-Based Design | Involves modifying the amino acid sequence of a known peptide to improve its properties. nih.gov |
| De Novo Design | Creates entirely new peptide sequences with the potential for novel functions. nih.gov |
| Generative Models | Employs machine learning algorithms to generate and screen large libraries of virtual peptides. plos.orgcbirt.net |
Computational Design and Engineering Strategies for Glycyl L Seryl L Valyl L Glutamine and Analogs
In Silico Peptide Library Generation and Virtual Screening Methodologies
The exploration of novel peptide-based therapeutics begins with the challenge of navigating an immense combinatorial landscape; for a tetrapeptide like Glycyl-L-seryl-L-valyl-L-glutamine, there are 160,000 possible sequences using the 20 proteinogenic amino acids. mdpi.com In silico (computer-based) techniques offer a cost-effective and efficient alternative to traditional high-throughput screening of these vast libraries. nih.govnih.gov
The process starts with the generation of a virtual peptide library. This can be a comprehensive library containing all possible permutations of a given length (e.g., all 160,000 tetrapeptides) or a focused library designed around a known active sequence by introducing specific mutations. mendeley.comresearchgate.netpolimi.it Once the library is generated, virtual screening methodologies are employed to identify promising candidates. These methods can be broadly categorized as structure-based or ligand-based. nih.gov
Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. pepdd.com Molecular docking, a key SBVS technique, predicts the preferred orientation and binding affinity of a peptide within the binding site of a target receptor. mendeley.compepdd.com This approach simulates the interaction between the peptide and its target, scoring and ranking candidates based on their predicted binding energy. pepdd.com For instance, a workflow could involve generating a library of tetrapeptide analogs of this compound and then docking each one against a specific protein target to identify sequences with the most favorable interaction profiles. mendeley.comresearchgate.net
Ligand-based virtual screening (LBVS) is used when the structure of the target is unknown. This method leverages the knowledge of existing active peptides to find new ones with similar properties. nih.gov By analyzing the physicochemical and structural features of known binders, a pharmacophore model can be developed to search libraries for molecules that share these key characteristics.
The primary advantage of these in silico screening methods is their ability to significantly narrow down the number of candidates for experimental validation, thereby saving considerable time and resources. nih.govnih.gov
Table 1: Comparison of Virtual Screening Methodologies
| Methodology | Principle | Requirements | Primary Application |
|---|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target to dock and score potential ligands based on binding complementarity and energy. | 3D structure of the target protein (from X-ray crystallography, NMR, or homology modeling). | Discovering novel ligands for a known target structure. |
| Ligand-Based Virtual Screening (LBVS) | Uses the properties of known active ligands to identify other molecules with similar features (e.g., shape, charge distribution). | A set of known active and inactive molecules. | Discovering new ligands when the target structure is unknown. |
Machine Learning and Artificial Intelligence Applications for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are a foundational application of ML in this field. mdpi.comacs.org QSAR correlates the physicochemical properties of peptides, encoded as numerical descriptors, with their biological activities. mdpi.comacs.org Advanced ML algorithms such as Support Vector Machines, Random Forests, and deep learning neural networks are particularly adept at handling the high-dimensional data associated with peptide descriptors to build robust predictive models. mdpi.comnih.gov
The typical workflow for developing a peptide bioactivity predictor involves several key steps:
Data Collection: Gathering curated datasets of peptides with known bioactivities (e.g., antimicrobial, anticancer, receptor binding). mdpi.comnih.gov
Descriptor Calculation: Converting peptide sequences into numerical representations that capture their physicochemical properties. mdpi.comacs.org
Model Training: Using an ML algorithm to learn the relationship between the descriptors and the observed bioactivity from a training dataset. nih.govnih.gov
Validation and Prediction: Evaluating the model's predictive power on a separate test set and then using it to screen new, uncharacterized peptide sequences. mdpi.com
Table 2: Machine Learning Algorithms in Peptide Bioactivity Prediction
| Algorithm | Description | Strengths |
|---|---|---|
| Random Forest | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Robust to overfitting, handles high-dimensional data well. mdpi.com |
| Support Vector Machine (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes. | Effective in high-dimensional spaces, memory efficient. mdpi.comnih.gov |
| Deep Learning (Neural Networks) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input. | Can learn highly complex, non-linear patterns; state-of-the-art performance in many areas. peptidesuk.commdpi.comoup.com |
| LightGBM | A gradient boosting framework that uses tree-based learning algorithms, known for its high efficiency and speed. mdpi.com | Faster training speed and lower memory usage compared to other boosting algorithms. mdpi.com |
De Novo Design of Modified this compound Peptides with Enhanced Characteristics
De novo design refers to the creation of entirely new peptides from scratch, without relying on a template from nature. acs.org This approach allows for the precise engineering of peptides with characteristics that are often superior to their natural counterparts, such as enhanced stability and binding affinity. nih.govbakerlab.org
A key strategy for enhancing peptide characteristics is the introduction of structural constraints. nih.gov Natural peptides are often highly flexible, which can be entropically unfavorable for binding to a target. By cyclizing the peptide backbone or introducing disulfide bonds, the molecule can be locked into a more rigid, bioactive conformation. nih.govresearchgate.net Computational methods are essential for designing these constrained peptides, as they can predict which cyclization strategy will result in the desired three-dimensional shape. nih.govuw.edu These methods have been used to create exceptionally stable peptides that are resistant to both thermal and chemical denaturation. nih.govbakerlab.org
Another avenue for enhancement is the incorporation of non-natural or D-amino acids (the mirror image of the natural L-amino acids). bakerlab.orguw.eduoup.com This expands the chemical space available for design and can protect the peptide from degradation by proteases, thereby increasing its stability and in vivo half-life. oup.com
Recent advances in AI, such as the development of deep learning tools like RFdiffusion, have enabled the de novo design of high-affinity peptide binders to specific targets. bohrium.comosti.gov These tools can generate novel peptide structures that are shape-complementary to a protein's surface, leading to binders with picomolar affinity created entirely through computation. bohrium.com Applying such methods to a target relevant to this compound could yield modified analogs with vastly improved binding potency and specificity. acs.orgnih.gov
Table 3: Strategies for Enhancing Peptide Characteristics
| Characteristic | Design Strategy | Computational Approach | Rationale |
|---|---|---|---|
| Stability | Backbone cyclization, disulfide bonds, incorporation of D-amino acids or peptidomimetics. nih.govresearchgate.netoup.com | Molecular dynamics simulations to assess conformational stability; Rosetta software suite for constrained peptide design. researchgate.net | Reduces conformational flexibility and protects against enzymatic degradation. uw.eduoup.com |
| Binding Affinity | Shape complementarity design, optimization of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | AI-driven tools (e.g., RFdiffusion) for binder design; docking and free energy calculations to predict binding strength. acs.orgbohrium.com | Pre-organizes the peptide into its binding-competent conformation and maximizes favorable interactions with the target. nih.gov |
| Specificity | Designing interactions with unique features on the target surface, avoiding off-target interactions. | Computational alanine scanning to identify key binding residues; analysis of target protein families to identify non-conserved regions. | Ensures the peptide preferentially binds to the intended target, minimizing potential side effects. |
Bioinformatics Tools for Sequence-Structure-Function Relationship Analysis
Understanding the relationship between a peptide's amino acid sequence, its three-dimensional structure, and its ultimate biological function is a central goal of peptide engineering. A variety of bioinformatics tools and databases are indispensable for this analysis.
Sequence Analysis Tools: Databases like UniProt provide comprehensive information on protein and peptide sequences and their functions. uniprot.org Tools such as BLAST (Basic Local Alignment Search Tool) allow researchers to search for homologous sequences, which can provide clues about the potential function of a novel peptide. uniprot.org Other tools available through platforms like ExPASy can calculate various physicochemical properties from a sequence, such as molecular weight, isoelectric point, and hydrophobicity, which are crucial for predicting a peptide's behavior. expasy.org
Structure Prediction and Analysis: For peptides like this compound and its analogs, predicting their 3D conformation is key to understanding how they interact with targets. While experimental methods like X-ray crystallography and NMR spectroscopy provide the highest resolution structures, computational tools are widely used for prediction. Software suites like Rosetta can model peptide structures and their complexes with proteins. nih.gov The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules, serving as a critical resource for structure-based design and analysis. nih.gov
Interaction and Function Analysis: Tools like PepFun provide a collection of functionalities for analyzing peptide structures and their interactions with protein targets, including the calculation of hydrogen bonds and non-bonded contacts. mdpi.com Servers like GalaxyPepDock and Rosetta FlexPepDock specialize in predicting the structure of peptide-protein complexes, which is vital for understanding the mechanism of action. nih.gov By integrating information from these diverse tools, researchers can build a comprehensive model of how the sequence of a peptide like this compound dictates its structure and, consequently, its biological function.
Table 4: Key Bioinformatics Resources for Peptide Analysis
| Resource | Category | Function |
|---|---|---|
| UniProt | Sequence Database | Provides extensive information on protein/peptide sequences and functional annotation. uniprot.org |
| BLAST | Sequence Analysis | Finds regions of similarity between biological sequences. uniprot.org |
| ExPASy | Analysis Portal | A suite of tools for computing various physicochemical parameters from a sequence (e.g., ProtParam, PeptideMass). expasy.org |
| Protein Data Bank (PDB) | Structure Database | A repository for 3D structural data of large biological molecules, including peptide-protein complexes. nih.gov |
| Rosetta | Structure Prediction & Design | A comprehensive software suite for modeling macromolecular structures, including peptides and their interactions. nih.gov |
| PepFun | Interaction Analysis | A tool for studying peptide properties at sequence and structural levels, including interactions with protein targets. mdpi.com |
Q & A
Q. What are the optimal synthetic strategies for producing Glycyl-L-seryl-L-valyl-L-glutamine with high purity?
The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc or Boc protection groups to prevent undesired side reactions. For example, N-terminal acetylation (e.g., N-Acetyl-L-glycyl-L-glutamine synthesis) improves stability during coupling steps . Purification via reverse-phase HPLC is critical, with purity thresholds >95% recommended for biochemical assays . Post-synthesis characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) validates structural integrity .
Q. How do researchers assess the stability of this compound under varying experimental conditions?
Stability studies often involve incubating the peptide in buffers at different pH levels (e.g., 4.5–7.4) and temperatures (4°C to 37°C). Degradation is monitored via HPLC and circular dichroism (CD) spectroscopy to detect conformational changes . For instance, Glycyl-L-glutamine derivatives show reduced stability in alkaline conditions due to hydrolysis of glutamine side chains . Storage at -20°C in lyophilized form is recommended to minimize decomposition .
Q. What analytical techniques are essential for characterizing this compound in solution?
Key methods include:
- HPLC : To quantify purity and detect degradation products .
- Mass Spectrometry (MS) : For molecular weight confirmation and sequence validation .
- CD Spectroscopy : To analyze secondary structures (e.g., α-helix or β-sheet formation) in aqueous solutions .
- NMR : For resolving stereochemical configuration and dynamic interactions .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of this compound be resolved?
Discrepancies may arise from variations in peptide purity, assay conditions, or cellular models. For example, impurities in early synthesis batches of similar peptides (e.g., L-Alanyl-L-glutamine) led to inconsistent cell proliferation results . To address this:
- Standardize peptide batches using HPLC-MS .
- Validate activity across multiple assays (e.g., enzymatic kinetics vs. cell-based assays) .
- Perform dose-response studies to establish EC50/IC50 values .
Q. What experimental designs are recommended for studying this compound’s interaction with cellular targets?
- Surface Plasmon Resonance (SPR) : To measure binding kinetics with receptors like γ-glutamyl transferase .
- Fluorescence Polarization : For competitive binding assays using labeled peptide analogs .
- Molecular Dynamics Simulations : To predict interaction sites and conformational flexibility .
- Knockout Models : Utilize CRISPR-edited cell lines to confirm target specificity .
Q. What mechanisms underlie the potential therapeutic applications of this compound in cancer research?
Preclinical studies suggest it may inhibit γ-glutamyl cycle enzymes, disrupting glutathione synthesis in cancer cells . For example, γ-glutamyl peptides (e.g., N-L-γ-Glutamyl-L-glutamic acid) act as competitive inhibitors of γ-glutamyl transferase, reducing tumor proliferation . Mechanistic validation requires:
- Metabolomic Profiling : To track glutathione levels in treated cells .
- X-ray Crystallography : To resolve enzyme-peptide binding interfaces .
Q. How can researchers address challenges in scaling up this compound synthesis for in vivo studies?
Industrial-scale production often employs immobilized enzyme systems (e.g., amino acid ester acyltransferases) to enhance yield . Critical considerations include:
- Cost-Efficiency : Optimizing solvent systems (e.g., aqueous-organic mixtures) .
- Regulatory Compliance : Adhering to Good Manufacturing Practice (GMP) for preclinical batches .
- Stability Testing : Ensuring peptide integrity during long-term storage and transport .
Data Analysis & Methodological Challenges
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?
- Nonlinear Regression : To model sigmoidal dose-response curves (e.g., using GraphPad Prism) .
- ANOVA with Post Hoc Tests : For comparing multiple treatment groups in cell viability assays .
- Principal Component Analysis (PCA) : To identify metabolomic shifts in treated vs. control samples .
Q. How do structural modifications (e.g., acetylation) impact the bioactivity of this compound?
N-terminal acetylation, as seen in N-Acetyl-L-glycyl-L-glutamine, enhances metabolic stability by reducing aminopeptidase degradation . However, it may alter receptor binding affinity, requiring comparative SPR or isothermal titration calorimetry (ITC) studies .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation .
- Waste Disposal : Follow institutional guidelines for peptide waste, including incineration or chemical neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
